N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamide Herbicides and Environmental Impact
Research into chloroacetamide herbicides, such as acetochlor and metolachlor, which share structural similarities with the compound of interest, focuses on their environmental impact and metabolism. These studies are crucial for understanding the ecological and health-related consequences of using such chemicals in agriculture. For instance, the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes reveals insights into their biotransformation and potential effects on human health (Coleman et al., 2000).
Antimicrobial Activities
Compounds containing chlorophenyl and acetamide groups have been synthesized and evaluated for their antimicrobial properties. These studies aim to develop new therapeutic agents against various bacterial and fungal pathogens. For example, a series of novel acetamides exhibited promising antibacterial and antifungal activities, showcasing the potential of such compounds in medicinal chemistry and drug development (Krátký et al., 2017).
Crystal Structure Analysis
The structural analysis of similar compounds provides valuable insights into their chemical properties and potential applications. For instance, crystal structure studies of C,N-disubstituted acetamides help in understanding their molecular interactions, which is fundamental for the design of materials and drugs with specific properties (Narayana et al., 2016).
Synthesis of Bioactive Compounds
Research on synthesizing novel compounds with bioactive properties includes the development of molecules that can serve as the basis for new drugs. This includes exploring the synthesis of various derivatives and evaluating their potential biological activities, such as anti-inflammatory or analgesic effects (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-16-8-6-15(7-9-16)23-11-10-21-18(19(23)25)27-12-17(24)22-14-4-2-13(20)3-5-14/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPPNTPARJKWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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